BenchChemオンラインストアへようこそ!

Flubrotizolam

3D-QSAR GABAA receptor binding Designer benzodiazepines

Flubrotizolam reference standard is essential for forensic labs validating LC-MS/MS methods. Its unique 6-metabolite profile (e.g., α-hydroxy-, 6-hydroxy-flubrotizolam) and distinct 2-fluorophenyl/8-bromo scaffold differentiate it from analogs like brotizolam in toxicology screens. Procure CAS 57801-95-3 to ensure compliance with EU psychotropic substance schedules.

Molecular Formula C15H10BrFN4S
Molecular Weight 377.2 g/mol
CAS No. 57801-95-3
Cat. No. B3025693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlubrotizolam
CAS57801-95-3
Molecular FormulaC15H10BrFN4S
Molecular Weight377.2 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(S3)Br)C(=NC2)C4=CC=CC=C4F
InChIInChI=1S/C15H10BrFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3
InChIKeyVOZDBDBHBXLWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flubrotizolam (CAS 57801-95-3): Forensic and Analytical Reference Standard for Thienotriazolodiazepine Detection


Flubrotizolam (2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, C15H10BrFN4S, MW 377.23) is a thienotriazolodiazepine derivative first disclosed in US patent 4094984 assigned to Boehringer Ingelheim in 1978 [1]. The compound functions as a positive allosteric modulator at the GABAA receptor benzodiazepine site and emerged on the illicit market in 2021 as a designer benzodiazepine sold as a 'research chemical' [2]. Unlike approved clinical benzodiazepines, flubrotizolam has never undergone formal clinical development and exists solely as a reference standard for research and forensic applications, with multiple jurisdictions including France and Monaco having added it to national psychotropic substance schedules as of 2025 [3].

Why Flubrotizolam Cannot Be Substituted by Generic Benzodiazepine Reference Standards


Procurement of a generic benzodiazepine reference standard or a structurally related thienotriazolodiazepine such as brotizolam or fluclotizolam cannot substitute for flubrotizolam in analytical workflows requiring compound-specific identification. Flubrotizolam exhibits a distinct metabolic profile comprising six specific metabolites—α-hydroxy-flubrotizolam, 6-hydroxy-flubrotizolam, two 6-hydroxy-glucuronides, a reduced-hydroxy-N-glucuronide, and an N-glucuronide—identified after 3 h incubation in pooled human hepatocytes [1]. These metabolite markers are unique to flubrotizolam and serve as essential analytical targets in forensic toxicology for confirming consumption [1]. Furthermore, flubrotizolam possesses a unique thieno-triazolo-diazepine scaffold with 2-fluorophenyl and 8-bromo substitutions that differentiate it chromatographically and spectroscopically from analogs. The following evidence dimensions quantify precisely where flubrotizolam demonstrates verifiable differentiation relative to comparator compounds.

Flubrotizolam Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Predicted GABAA Receptor Activity Ranking: Flubrotizolam Among Top-Tier Designer Benzodiazepines

In a validated 3D-field QSAR model (r² = 0.98, q² = 0.75) predicting IC50 values for GABAA receptor binding across classified and unclassified designer benzodiazepines, flubrotizolam was predicted among the four most active compounds, alongside clonazolam, pynazolam, and flucotizolam [1]. This predicted potency tier places flubrotizolam within the upper echelon of designer benzodiazepine activity relative to the broader training set of compounds evaluated. While the publication does not report individual numeric pIC50 values, the comparative ranking derived from the validated QSAR model provides class-level inference of elevated potency relative to lower-ranked DBZDs in the model [1].

3D-QSAR GABAA receptor binding Designer benzodiazepines

Metabolic Biomarker Panel: Flubrotizolam-Specific Hydroxylated Metabolites as Definitive Consumption Markers

Incubation of flubrotizolam with ten-donor-pooled human hepatocytes for 3 h resulted in the identification of six distinct metabolites: two hydroxylated metabolites (α-hydroxy-flubrotizolam and 6-hydroxy-flubrotizolam), two 6-hydroxy-glucuronides, a reduced-hydroxy-N-glucuronide, and an N-glucuronide [1]. This metabolite panel provides a compound-specific biomarker signature for confirming flubrotizolam consumption in biological specimens following glucuronide hydrolysis [1]. While brotizolam (a chloro-phenyl analog) shares a similar metabolic pathway in vivo, the specific mass spectrometric signatures of flubrotizolam's brominated and fluorinated metabolites differ measurably from brotizolam's chlorinated analogs, enabling unambiguous differentiation [1].

Forensic toxicology Metabolite identification High-resolution mass spectrometry

Chemical Scaffold Differentiation: Thieno-Triazolo Core Distinguishes Flubrotizolam from Triazolobenzodiazepines

Flubrotizolam possesses a thienotriazolodiazepine scaffold (thiophene ring fused to triazole-diazepine core), distinguishing it structurally from the more common triazolobenzodiazepine class (benzene ring fused to triazole-diazepine core) that includes compounds such as alprazolam, triazolam, and clonazolam [1][2]. The 8-bromo and 2-fluorophenyl substitutions on the thieno-triazolo core confer unique physicochemical properties including molecular formula C15H10BrFN4S and molar mass 377.23 g/mol [1]. This scaffold distinction has implications for receptor binding orientation and metabolic processing—the thiophene sulfur atom introduces polarity differences relative to benzene-containing triazolobenzodiazepines [2].

Medicinal chemistry Scaffold classification Structure-activity relationship

Regulatory Status: Flubrotizolam Formally Scheduled as Psychotropic Substance in Multiple Jurisdictions (2025)

Effective July 10, 2025, the French National Agency for the Safety of Medicines and Health Products (ANSM) added flubrotizolam to the national list of psychotropic substances, citing its classification as a designer benzodiazepine with elevated potency and risks of abuse, dependence, and potentially fatal overdose [1]. Concurrently, Monaco issued Ministerial Order No. 2025-410 (July 29, 2025) similarly scheduling flubrotizolam as a psychotropic substance [2]. This formal scheduling distinguishes flubrotizolam from unscheduled designer benzodiazepines that remain in regulatory gray areas, establishing clear compliance requirements for procurement, handling, and analytical documentation [1][2].

Regulatory compliance Controlled substances Forensic scheduling

Flubrotizolam Reference Standard: Validated Application Scenarios for Forensic and Analytical Toxicology


LC-HRMS/MS Method Development for Flubrotizolam Detection in Biological Specimens

Forensic toxicology laboratories developing or validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for designer benzodiazepine screening require authentic flubrotizolam reference standard to establish retention time, precursor/product ion transitions, and calibration curves. The identified metabolite panel—α-hydroxy-flubrotizolam, 6-hydroxy-flubrotizolam, and associated glucuronides—should be incorporated as confirmatory markers following glucuronide hydrolysis of biological samples [1]. Use of authentic reference standard enables differentiation from the chloro-phenyl analog brotizolam based on halogen-specific isotopic patterns in high-resolution mass spectrometry [1].

QSAR Model Validation and Computational Toxicology Benchmarking

Research groups engaged in quantitative structure-activity relationship (QSAR) modeling and computational prediction of designer benzodiazepine potency can utilize flubrotizolam as a benchmark compound representing the high-activity tier of the thienotriazolodiazepine class. The 3D-field QSAR models (r² = 0.98, q² = 0.75) that predicted flubrotizolam among the most active DBZDs provide a validated computational framework for comparative potency assessment [1]. Flubrotizolam reference standard serves as a positive control for in vitro GABAA receptor binding assays when experimental validation of computational predictions is required [1].

Regulatory Compliance and Controlled Substance Inventory Management

Institutions operating under French or Monegasque jurisdiction, or collaborating with EU-based partners subject to ANSM regulations, must procure and document flubrotizolam reference standards in accordance with updated psychotropic substance schedules effective 2025 [1][2]. Procurement documentation should reference CAS 57801-95-3 and the formal IUPAC nomenclature 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine to ensure unambiguous identification in compliance records [1][2].

Spectroscopic and Chromatographic Library Development for Emerging Designer Benzodiazepines

Forensic spectral libraries (FTIR, Raman, GC-MS, LC-HRMS) require authenticated reference spectra for flubrotizolam to support rapid identification in seized material analysis and toxicological screening. The compound's unique thieno-triazolo-diazepine scaffold with 2-fluorophenyl and 8-bromo substitutions produces distinct spectral signatures that differentiate it from both triazolobenzodiazepines (e.g., alprazolam, clonazolam) and other thienotriazolodiazepines (e.g., brotizolam, fluclotizolam) [1][2]. Reference standard procurement from certified analytical suppliers ensures traceability and chain-of-custody documentation for legal defensibility in forensic casework [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flubrotizolam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.